Structural Characterization and Analytical Profiling of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid
Structural Characterization and Analytical Profiling of 4-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid
Executive Summary
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for numerous synthetic pharmaceuticals and natural products[1]. Within this class, 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (Molecular Formula: C10H9NO3, Monoisotopic Mass: 191.058 Da) presents a unique structural paradigm. This whitepaper provides an in-depth, authoritative guide to the structural characterization of this molecule, detailing the causality behind specific analytical choices and establishing self-validating experimental protocols for drug development professionals.
Molecular Architecture and the Peri-Effect
The molecule features a partially saturated nitrogen-containing ring (with a C4 ketone) fused to a benzene ring bearing a carboxylic acid at the C5 position. The most critical structural feature governing its analytical profile is the peri-interaction between the C4-oxo group and the C5-carboxylic acid.
Because positions 4 and 5 in a fused quinoline system are spatially adjacent, the proximity of these two oxygen-rich functional groups forces a strong intramolecular hydrogen bond. This interaction locks the conformation of the carboxylate group and significantly alters the electronic environment. This manifests as distinct anomalies in both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which must be carefully accounted for during structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
To definitively characterize the molecular framework, 1D and 2D NMR spectroscopy is required.
Causality in Solvent Selection: Why use DMSO-d6 instead of CDCl3? The strong intermolecular hydrogen bonding of the carboxylic acid renders the compound poorly soluble in non-polar solvents. Furthermore, DMSO-d6 (when strictly anhydrous) slows the proton exchange rate, allowing the crucial NH and COOH protons to be observed as distinct signals rather than being lost to the baseline.
Spectral Signatures:
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1H NMR: The aliphatic region is characterized by two coupled methylenes at C2 and C3. The C2 protons (adjacent to the amine) resonate further downfield than the C3 protons (adjacent to the ketone). The C5-COOH proton is highly deshielded (>12.5 ppm) due to the peri-hydrogen bonding with the C4 ketone.
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13C NMR: The spectrum will display two distinct carbonyl resonances. NMR characterization of structurally analogous 4-oxo-1,2,3,4-tetrahydroquinoline derivatives confirms that the C4 ketone typically resonates near 185–195 ppm, distinctly separated from the C5 carboxylic acid carbonyl at ~165–170 ppm[2].
Table 1: Predicted NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Assignment Causality & Notes |
| 1 (NH) | 6.50 - 7.00 | br s, 1H | - | Broadened by quadrupolar relaxation of ¹⁴N. |
| 2 | 3.30 - 3.50 | td, 2H | 41.5 | Deshielded by adjacent secondary amine. |
| 3 | 2.50 - 2.70 | t, 2H | 37.2 | α-position to the C4 ketone. |
| 4 (C=O) | - | - | 194.5 | Ketone carbonyl, shifted by peri-H-bond. |
| 4a | - | - | 118.0 | Bridgehead aromatic carbon. |
| 5 | - | - | 132.5 | Aromatic carbon bearing the COOH group. |
| 6 | 7.40 - 7.60 | dd, 1H | 121.0 | Aromatic CH, deshielded by ortho-COOH. |
| 7 | 7.20 - 7.40 | t, 1H | 134.0 | Aromatic CH. |
| 8 | 6.80 - 7.00 | d, 1H | 115.5 | Aromatic CH, shielded by ortho-NH group. |
| 8a | - | - | 150.0 | Bridgehead aromatic, attached to nitrogen. |
| 5-COOH | 12.5 - 13.5 | br s, 1H | 169.0 | Highly deshielded due to intramolecular H-bond. |
Mass Spectrometry (MS) and Fragmentation Dynamics
High-Resolution Mass Spectrometry (HRMS) provides exact mass validation.
Causality in Ionization Mode: Why operate in positive Electrospray Ionization (+ESI) mode? The secondary amine in the tetrahydroquinoline ring is readily protonated to form the[M+H]⁺ ion at m/z 192.0655, providing a stronger and more stable signal than the [M-H]⁻ ion, despite the presence of the acidic carboxyl group. The predicted collision cross section (CCS) for the [M+H]⁺ adduct is approximately 137.9 Ų, which serves as a valuable metric for ion mobility mass spectrometry (IM-MS) validation[3].
ESI-MS positive ion mode fragmentation pathway of 4-oxo-THQ-5-carboxylic acid.
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The peri-interaction weakens the C=O double bond character of the C4 ketone, shifting its stretching frequency lower than a typical cyclic ketone.
Table 2: Characteristic FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Diagnostic Significance |
| 3350 - 3250 | N-H stretch | Medium, sharp | Confirms secondary amine of THQ ring. |
| 3200 - 2500 | O-H stretch | Broad, weak | Carboxylic acid, broadened by H-bonding. |
| 1710 - 1690 | C=O stretch (Acid) | Strong | 5-COOH carbonyl vibration. |
| 1660 - 1640 | C=O stretch (Ketone) | Strong | 4-oxo carbonyl, shifted lower by peri-H-bond. |
| 1600, 1580 | C=C stretch | Medium | Aromatic ring breathing modes. |
Self-Validating Experimental Protocols
Every protocol described below is designed as a self-validating system. By embedding orthogonal verification steps (e.g., using 2D HMBC NMR to confirm 1D ¹³C assignments, or using exact mass MS/MS to validate nominal mass fragments), the workflow inherently checks its own accuracy without relying solely on external reference standards.
Analytical workflow for the structural validation of 4-oxo-THQ-5-carboxylic acid.
Protocol 1: NMR Spectroscopy (Regiochemical Validation)
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Sample Preparation: Weigh 10–15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
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Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (zg30 pulse sequence, 16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (zgpg30 pulse sequence, 1024 scans, 2s relaxation delay).
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Internal Validation (HMBC): Acquire a 2D ¹H-¹³C HMBC spectrum. Validation checkpoint: The C4 ketone carbon (~194 ppm) must show a 3-bond correlation to the C2 aliphatic protons (~3.4 ppm), while the C5 carboxylic acid carbon (~169 ppm) must show a 3-bond correlation to the C7 aromatic proton (~7.3 ppm). This definitively distinguishes the two carbonyls.
Protocol 2: High-Resolution Mass Spectrometry (Compositional Validation)
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Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote protonation.
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Acquisition: Inject 5 µL into an ESI-qTOF mass spectrometer. Operate in positive ion mode (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
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Internal Validation (MS/MS): Isolate the precursor ion at m/z 192.06 and apply a collision energy (CE) of 15–25 eV using Argon as the collision gas. Validation checkpoint: The presence of an m/z 174.05 fragment confirms the availability of the hydroxyl group (loss of H₂O), while m/z 148.07 confirms the carboxylic acid moiety (loss of CO₂).
Protocol 3: FT-IR Spectroscopy (Functional Group Validation)
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Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean and collect an ambient background spectrum.
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Acquisition: Place 1–2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
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Internal Validation: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Validation checkpoint: The presence of two distinct C=O stretching bands (one sharp at ~1700 cm⁻¹, one broadened/shifted at ~1650 cm⁻¹) validates the peri-interaction between the acid and the ketone.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C10H9NO3) [pubchemlite.lcsb.uni.lu]
